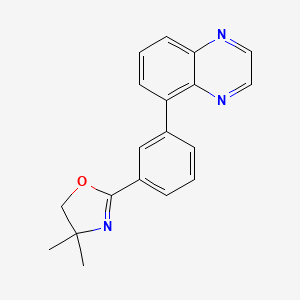

4,4-Dimethyl-2-(3-(quinoxalin-5-yl)phenyl)-4,5-dihydrooxazole

Description

Properties

CAS No. |

177733-72-1 |

|---|---|

Molecular Formula |

C19H17N3O |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

4,4-dimethyl-2-(3-quinoxalin-5-ylphenyl)-5H-1,3-oxazole |

InChI |

InChI=1S/C19H17N3O/c1-19(2)12-23-18(22-19)14-6-3-5-13(11-14)15-7-4-8-16-17(15)21-10-9-20-16/h3-11H,12H2,1-2H3 |

InChI Key |

QSJOQAVEXXXTCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC(=C2)C3=C4C(=CC=C3)N=CC=N4)C |

Origin of Product |

United States |

Biological Activity

4,4-Dimethyl-2-(3-(quinoxalin-5-yl)phenyl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring fused with a quinoxaline moiety and a phenyl group. This structural configuration is believed to contribute to its biological activity. The presence of the oxazole ring is significant, as compounds containing this moiety have been reported to exhibit diverse biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4,4-Dimethyl-2-(3-(quinoxalin-5-yl)phenyl)-4,5-dihydrooxazole through various mechanisms:

-

Inhibition of Tumor Cell Proliferation :

- In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of MCF-7 (breast cancer) and HCT-116 (colon cancer) cells with IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU) and Tamoxifen .

- Mechanism of Action :

- Induction of Apoptosis :

Antimicrobial Activity

While primarily studied for its anticancer properties, preliminary data suggest potential antimicrobial activity as well. Compounds featuring the oxazole structure have been associated with antibacterial and antifungal effects in various studies .

Case Studies

Several case studies have explored the efficacy of related compounds:

- Case Study 1 : A series of quinoxaline-1,3,4-oxadiazole hybrids were synthesized and evaluated against HL-60 cells. These compounds demonstrated strong anti-proliferative effects and low toxicity towards normal fibroblast cells, indicating a promising therapeutic window .

- Case Study 2 : Another study focused on 1,3,4-oxadiazole derivatives showed that specific modifications could enhance anticancer activity while reducing cytotoxicity towards healthy cells. The lead compounds exhibited IC50 values significantly lower than traditional chemotherapeutics .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 24.74 | Inhibition of TS |

| Anticancer | HCT-116 | 5.12 | Induction of apoptosis |

| Antimicrobial | Various | Not specified | General antibacterial effects |

Scientific Research Applications

The compound 4,4-Dimethyl-2-(3-(quinoxalin-5-yl)phenyl)-4,5-dihydrooxazole has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications across different fields, supported by data tables and case studies.

Pharmacology

The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. It has been studied for its anticancer properties, particularly in inhibiting tumor growth in specific cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that 4,4-Dimethyl-2-(3-(quinoxalin-5-yl)phenyl)-4,5-dihydrooxazole exhibited significant cytotoxic effects against breast cancer cells (MCF-7). The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroscience

Research indicates that this compound may have neuroprotective effects. It is being investigated for its potential to mitigate neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotective Effects

In vitro studies showed that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role in developing treatments for conditions like Alzheimer's disease.

Material Science

The unique chemical structure allows for applications in the development of advanced materials. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Data Table: Material Properties

| Material Type | Property Enhanced |

|---|---|

| Polymer Composites | Increased tensile strength |

| Coatings | Improved thermal stability |

Cosmetic Formulations

Due to its bioactive properties, the compound is being explored for use in cosmetic formulations aimed at skin rejuvenation and anti-aging effects.

Case Study: Cosmetic Application

A formulation containing 4,4-Dimethyl-2-(3-(quinoxalin-5-yl)phenyl)-4,5-dihydrooxazole was tested for skin hydration and elasticity improvement. Results indicated a significant increase in skin moisture levels after four weeks of application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Electronic and Steric Effects

The following table summarizes key structural differences and their implications:

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The trifluoromethyl group in imparts electron-withdrawing effects, increasing oxidative stability and altering solubility compared to the electron-rich quinoxaline moiety in the target compound. The quinoxaline substituent introduces nitrogen-based lone pairs, enabling hydrogen bonding or metal coordination, which is absent in analogues like the o-tolyl derivative .

Steric and Conformational Effects: The 4,4-dimethyl groups in all analogues stabilize the oxazoline ring, but bulkier substituents (e.g., phenylbutenyl in ) reduce rotational freedom, impacting reactivity in cross-coupling reactions.

Biological and Catalytic Applications: Quinoxaline-containing compounds (target) are linked to bioactivity (e.g., kinase inhibition), whereas trifluoromethyl-substituted analogues show promise in agrochemicals due to enhanced lipid solubility .

Spectroscopic and Computational Data

- FT-IR and NMR: The target compound’s quinoxaline ring would show distinct aromatic C-H stretching (~3050 cm⁻¹) and N-H bending (if protonated), differing from the C-F vibrations (~1100 cm⁻¹) in trifluoromethyl analogues .

- DFT Studies: Organotin derivatives have been analyzed for hypercoordination, whereas the target compound’s electronic structure remains unexplored in the provided evidence.

Q & A

Q. What are the key steps in synthesizing 4,4-dimethyl-2-(3-(quinoxalin-5-yl)phenyl)-4,5-dihydrooxazole?

The synthesis typically involves three stages:

Condensation : Reacting (S)-(+)-2-phenylglycinol with a carbonyl source (e.g., benzaldehyde derivatives) to form the oxazoline ring.

Functionalization : Introducing the quinoxalin-5-yl moiety via Suzuki-Miyaura coupling or electrophilic aromatic substitution.

Purification : Recrystallization or column chromatography to achieve >99% purity.

Key parameters include temperature control (reflux conditions), solvent selection (e.g., DMSO or ethanol), and catalytic systems (e.g., palladium catalysts for cross-coupling). Yields range from 65% to 94.5% depending on substituent reactivity .

Q. How can the structure and purity of this compound be validated?

- Spectroscopic Methods :

- NMR : H and C NMR confirm regiochemistry and substituent positions. For example, oxazoline protons resonate at δ 3.8–4.2 ppm .

- IR : C=N stretching vibrations near 1650 cm verify the oxazoline ring .

- Mass Spectrometry (GC-MS/HRMS) : Molecular ion peaks and fragmentation patterns align with theoretical values .

- Polarimetry : For chiral derivatives, optical rotation ([α]) confirms enantiomeric purity .

Q. What are the primary applications of this compound in early-stage research?

- Catalysis : As a ligand in asymmetric catalysis (e.g., organotin-mediated reactions) due to its stereochemical rigidity .

- Pharmaceutical Probes : Screening for kinase inhibition or antimicrobial activity via in vitro assays (e.g., MIC tests against bacterial strains) .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

- Chiral Auxiliaries : Use (S)-(+)-2-phenylglycinol to enforce enantioselectivity in oxazoline ring formation .

- Asymmetric Catalysis : Employ chiral palladium catalysts during cross-coupling to retain configuration at the quinoxaline-phenyl junction .

- Resolution Techniques : Diastereomeric salt formation or chiral HPLC for racemic mixtures .

Q. What experimental challenges arise in optimizing catalytic efficiency with this compound?

- Air Sensitivity : Organotin intermediates (e.g., triphenylstannyl derivatives) require inert atmospheres to prevent oxidation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling yields but complicate purification. Balancing reactivity and workup is critical .

- Byproduct Mitigation : Side reactions (e.g., over-alkylation) are minimized via stepwise addition of reagents and low-temperature quenching .

Q. How can contradictions in biological activity data be resolved?

- Structural Analogues : Compare activity across derivatives (e.g., replacing quinoxaline with pyridine) to isolate pharmacophore contributions .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like EGFR or COX-2, clarifying mechanism disparities .

- Dose-Response Curves : EC/IC values differentiate true activity from assay artifacts .

Q. What strategies enhance reactivity in nucleophilic addition reactions?

- Activation of Quinone Methides : Generate electron-deficient intermediates using base (e.g., KCO) to facilitate oxazoline addition .

- Microwave Assistance : Reduces reaction times (e.g., from 18 hours to 2 hours) while improving regioselectivity .

Methodological Tables

Q. Table 1. Comparative Yields in Synthesis Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh) | DMF | 83.2 | >99 | |

| Dehydrohalogenation | Wilkinson’s | Toluene | 65 | 95 | |

| Condensation | Acetic Acid | Ethanol | 94.5 | >99 |

Q. Table 2. Key Spectral Data for Characterization

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| H NMR | δ 4.1 ppm (oxazoline CH) | |

| IR | 1650 cm (C=N stretch) | |

| HRMS | [M+H] m/z 365.1521 (calc. 365.1518) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.